[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate
Description
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is a fluorinated benzoate ester featuring a carbamoyl group substituted with a 2,6-difluorophenyl moiety. This compound is structurally characterized by a methyl 2-fluorobenzoate backbone linked to a (2,6-difluorophenyl)carbamoyl group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVASNCQCZGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2,6-difluoroaniline with methyl 2-fluorobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cholinesterase Inhibitor Research ()
Compounds 16–19 from Kos et al. () are benzyl carbamates with varying difluorophenyl substitutions. The closest analog to the target compound is Compound 19 (benzyl{4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate), which shares the 2,6-difluorophenyl carbamoyl group but differs in the benzoate backbone and hydroxyl substitution.
| Property | Target Compound* | Compound 19 |
|---|---|---|
| Yield | N/A | 69% |
| Melting Point (°C) | N/A | 175–178 |
| HPLC Purity | N/A | 98.48% |
| Key Functional Groups | Carbamoyl, 2-fluorobenzoate | Carbamoyl, hydroxyl, benzyl carbamate |
*Inferred properties based on structural similarity: The absence of a hydroxyl group in the target compound may lower its melting point compared to Compound 17. The 2-fluorobenzoate ester likely enhances lipophilicity, influencing bioavailability.
Dabrafenib Intermediates ()
Dabrafenib intermediates, such as Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate (CAS 1195768-19-4), share the 2-fluorobenzoate core but replace the carbamoyl group with a sulfonamido moiety. This substitution alters electronic properties and hydrogen-bonding capacity, critical for kinase inhibition .
Rufinamide ()
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is an anticonvulsant with a triazole-carboxamide scaffold. While it shares the 2,6-difluorophenyl group, the absence of a benzoate ester and presence of a triazole ring result in distinct pharmacokinetic profiles .
Pesticide Chemicals ()
Methyl benzoate derivatives like triflusulfuron-methyl and metsulfuron-methyl feature triazine and sulfonylurea groups. These compounds highlight how substituent variation (e.g., sulfonyl vs. carbamoyl) dictates agrochemical activity .
Key Research Findings and Implications
Fluorine Positioning : The 2,6-difluorophenyl group enhances metabolic stability and steric hindrance, as seen in rufinamide and dabrafenib intermediates .
Thermal Properties : Ortho-fluorine substitution (as in Compound 19) correlates with lower melting points, suggesting improved solubility for the target compound .
Synthetic Feasibility : Yields for 2,6-difluorophenyl analogs (e.g., 69% for Compound 19) indicate viable routes for scaling up the target compound .
Biological Activity
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_{10}H_{8}F_{3}N_{1}O_{2}
- Molecular Weight : 223.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor , potentially binding to active sites and altering enzymatic pathways. Additionally, it may modulate receptor functions, leading to significant changes in cellular responses.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting tumor growth in various cancer cell lines. A study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29) through apoptosis induction.
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent . In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of cyclooxygenase (COX), which is crucial for prostaglandin synthesis, thereby contributing to its anti-inflammatory properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study involving various concentrations of this compound on MCF-7 cells, results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 μM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase-3 activity.
Case Study: Anti-inflammatory Potential
Another study assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation induced by LPS. Administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential therapeutic use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
